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This document provides a comprehensive overview of the application of 395 nm ultraviolet (UV)

light in photolithography, a cornerstone technology for microfabrication. With the increasing

prevalence of high-power and cost-effective 395 nm LED light sources, this wavelength is

becoming an attractive alternative to traditional broadband mercury lamps for a variety of

applications, including microelectronics, micro-electromechanical systems (MEMS), and

critically, in the biomedical and drug development fields for applications such as microfluidics

and hydrogel patterning.[1][2][3] This application note details the photoresists, equipment, and

protocols pertinent to utilizing 395 nm light sources for high-resolution patterning.

Introduction to 395 nm Photolithography
Photolithography is a process that uses light to transfer a geometric pattern from a photomask

to a light-sensitive chemical, known as a photoresist, on a substrate.[3][4] The choice of

wavelength is a critical parameter that influences the resolution and efficiency of this process.

While the i-line (365 nm) from mercury-arc lamps has traditionally been a workhorse for many

applications, the advent of UV Light Emitting Diodes (LEDs) has provided a more controlled,

stable, and safer alternative.[1][2]

395 nm light, situated in the UVA range, offers several advantages.[5][6] Its longer wavelength

compared to 365 nm allows for deeper penetration into photoresists, which is particularly
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beneficial for fabricating thick structures or for use with pigmented or less transparent

materials.[5] High-power 395 nm LEDs are also readily available and often more efficient than

their 365 nm counterparts.[1][2] These characteristics make 395 nm an excellent choice for a

range of applications, from creating molds for microfluidic devices to patterning biocompatible

hydrogels for cell cultures and drug delivery systems.[7][8]

Photoresists for 395 nm Photolithography
The selection of an appropriate photoresist is paramount for successful photolithography.

Several classes of photoresists are compatible with 395 nm light sources.

Negative Photoresists (e.g., SU-8)
SU-8 is an epoxy-based negative photoresist widely used for creating high-aspect-ratio

microstructures due to its excellent mechanical, chemical, and thermal stability.[9][10] Although

its peak absorption is at 365 nm, its sensitivity extends into the broader near-UV spectrum

(350-400 nm), making it suitable for use with 395 nm sources.[9][11] When exposed to UV

light, a photoacid generator within the SU-8 formulation creates a strong acid, which then

catalyzes the cross-linking of the epoxy polymer during a post-exposure bake (PEB) step.[9]

The cross-linked regions become insoluble in the developer solution.

Positive Photoresists (e.g., DNQ-Novolac)
Positive photoresists, such as those based on diazonaphthoquinone (DNQ) and a novolac

resin, are also compatible with 395 nm light.[12][13] These resists work on the principle of a

dissolution inhibitor. The DNQ component in the unexposed resist prevents the novolac resin

from dissolving in an alkaline developer.[12] Upon exposure to UV light in the 350-450 nm

range, the DNQ undergoes a chemical transformation (the Wolff rearrangement) into a

carboxylic acid, which makes the exposed regions soluble in the developer.[12][13]

(Meth)acrylate-based Photoresists and Hydrogels
For applications in drug development and tissue engineering, photopolymerizable hydrogels,

such as those based on polyethylene glycol diacrylate (PEGDA), are of significant interest.

These materials can be patterned using 395 nm light in the presence of a suitable photoinitiator

to create microstructures for 3D cell culture, drug delivery vehicles, and biosensors.[1][14]
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Various photoinitiators, such as BAPO and TPO, exhibit strong absorption at 395 nm and are

effective at initiating the radical polymerization of acrylate-based monomers.[12][15]

Quantitative Data and Process Parameters
The successful fabrication of microstructures requires careful optimization of process

parameters. The following tables provide a summary of typical parameters for photolithography

using a 395 nm light source. It is important to note that these values are starting points and

may require optimization based on the specific equipment, substrate, and desired feature

characteristics.

Table 1: SU-8 Negative Photoresist Processing Parameters
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Parameter Typical Value/Range Notes

Substrate Silicon, Glass
Adhesion promoter may be

required.

Adhesion Promoter
HMDS, Omnicoat,

Polyallylamine

Improves adhesion of SU-8 to

the substrate.[15][16][17]

Spin Coating Speed 500 - 4000 rpm
Determines the thickness of

the photoresist layer.

Soft Bake Temperature 65°C followed by 95°C

A two-step bake is

recommended to reduce

stress.

Soft Bake Time 1 - 10 minutes
Dependent on the thickness of

the photoresist.

395 nm Exposure Dose 100 - 500 mJ/cm²

Highly dependent on

photoresist thickness and

desired resolution. Higher

doses are needed for thicker

films.

Post Exposure Bake (PEB)

Temperature
65°C followed by 95°C Critical for cross-linking.

PEB Time 1 - 15 minutes
Dependent on the thickness of

the photoresist.

Developer SU-8 Developer (PGMEA)

Development Time 1 - 20 minutes
Dependent on the thickness of

the photoresist.

Achievable Resolution Down to a few micrometers
Dependent on process

optimization and mask quality.

Table 2: DNQ-Novolac Positive Photoresist Processing Parameters
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Parameter Typical Value/Range Notes

Substrate Silicon, Glass

Spin Coating Speed 1000 - 5000 rpm
Determines the thickness of

the photoresist layer.

Soft Bake Temperature 90 - 115°C

Soft Bake Time 60 - 90 seconds

395 nm Exposure Dose 50 - 200 mJ/cm²
Dependent on photoresist

formulation and thickness.

Post Exposure Bake (PEB) Optional, 100 - 120°C
Can be used to improve

resolution and sidewall profile.

PEB Time 60 - 90 seconds

Developer TMAH-based developer
Typically 2.38% TMAH in

water.

Development Time 30 - 60 seconds

Achievable Resolution
Sub-micrometer to several

micrometers

Dependent on process

optimization.

Table 3: PEGDA Hydrogel Photopatterning Parameters
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Parameter Typical Value/Range Notes

Substrate Acrylated Glass Slides
Promotes covalent attachment

of the hydrogel.

Photoinitiator BAPO, TPO, Irgacure series
Concentration typically 0.1 - 1

wt%.

PEGDA Concentration 10% - 50% (w/v) in buffer
Affects the mechanical

properties of the hydrogel.

395 nm Light Intensity 10 - 100 mW/cm²

Exposure Time 10 - 120 seconds
Determines the degree of

cross-linking.

Development Rinsing with buffer (e.g., PBS)
Un-crosslinked prepolymer is

washed away.

Feature Size
Tens to hundreds of

micrometers

Experimental Protocols
Protocol for SU-8 Micropatterning with 395 nm Light
This protocol provides a general guideline for fabricating microstructures using SU-8

photoresist and a 395 nm UV LED light source.

1. Substrate Preparation:

Clean a silicon or glass substrate by sonicating in acetone, followed by isopropanol, and
then deionized (DI) water.
Dehydrate the substrate on a hotplate at 150-200°C for at least 30 minutes to remove any
adsorbed moisture.[16]
(Optional but recommended) Apply an adhesion promoter such as Omnicoat or treat the
surface with oxygen plasma to enhance SU-8 adhesion.[16][17][18]

2. Photoresist Coating:

Dispense the appropriate SU-8 formulation onto the center of the substrate.
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Spin coat the substrate to achieve the desired thickness. A typical two-step process involves
a low-speed spread cycle (e.g., 500 rpm for 10 seconds) followed by a high-speed spin cycle
(e.g., 2000 rpm for 30 seconds).

3. Soft Bake:

Place the coated substrate on a leveled hotplate.
Perform a two-step soft bake: first at 65°C for a time dependent on the SU-8 thickness (e.g.,
3 minutes for a 20 µm film), then ramp up to 95°C and bake for a longer duration (e.g., 7
minutes for a 20 µm film).
Allow the substrate to cool slowly to room temperature.

4. Exposure:

Place the substrate in a mask aligner or a UV LED exposure system.
Position the photomask in close contact with the photoresist layer.
Expose the photoresist to 395 nm UV light with an appropriate dose. The dose will need to
be determined experimentally based on the photoresist thickness and the power of the light
source.

5. Post-Exposure Bake (PEB):

Immediately after exposure, place the substrate on a leveled hotplate.
Perform a two-step PEB, similar to the soft bake (e.g., 65°C for 2 minutes, then 95°C for 5
minutes for a 20 µm film).
Allow the substrate to cool slowly to room temperature.

6. Development:

Immerse the substrate in SU-8 developer (PGMEA).
Gently agitate the developer until the unexposed photoresist is completely removed.
Rinse the substrate with isopropanol and gently dry with a stream of nitrogen.

7. Hard Bake (Optional):

For applications requiring enhanced mechanical stability, a final hard bake can be performed
at a temperature around 150°C.
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Protocol for Patterning PEGDA Hydrogels with 395 nm
Light
This protocol outlines the steps for creating patterned hydrogels for biomedical applications.

1. Substrate Preparation:

Clean glass slides thoroughly.
Functionalize the glass surface with an acrylate-silane to allow for covalent attachment of the
hydrogel.

2. Prepolymer Solution Preparation:

Dissolve PEGDA in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired
concentration.
Add a photoinitiator sensitive to 395 nm light (e.g., BAPO) to the solution and mix thoroughly
until dissolved. Protect the solution from light.

3. Photopatterning:

Pipette the prepolymer solution onto the functionalized glass slide.
Place a photomask over the prepolymer solution.
Expose the solution to 395 nm UV light for a predetermined time to cross-link the hydrogel in
the exposed regions.

4. Development:

After exposure, remove the photomask.
Gently wash the substrate with buffer to remove the un-crosslinked prepolymer solution,
leaving the patterned hydrogel.

Visualizations of Mechanisms and Workflows
To further elucidate the processes involved in 395 nm photolithography, the following diagrams

illustrate the key chemical reactions and experimental workflows.
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Caption: Photochemical reaction of SU-8 negative photoresist.
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Caption: Photochemical reaction of DNQ-novolac positive photoresist.
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Caption: General workflow for photolithography.
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Conclusion
The use of 395 nm light sources, particularly high-power LEDs, presents a versatile and

efficient option for a wide range of photolithography applications. Its deeper material

penetration and the availability of compatible photoresists make it a valuable tool for

researchers, scientists, and drug development professionals. By carefully selecting the

photoresist and optimizing the process parameters as outlined in this guide, high-resolution

and high-aspect-ratio microstructures can be reliably fabricated for both fundamental research

and the development of novel biomedical devices. Further optimization of exposure dose and

other processing conditions will be necessary to achieve the desired feature fidelity for specific

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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